[1-(2-Aminoethyl)piperidin-3-yl]methanol

TAAR1 Agonist Neuropharmacology GPCR Ligand Discovery

Researchers targeting TAAR1 or H3 receptors often face challenges with non-specific piperidine analogs that fail to replicate key binding interactions. [1-(2-Aminoethyl)piperidin-3-yl]methanol (CAS 857637-03-7) solves this through its unique 1-aminoethyl-3-hydroxymethyl substitution pattern, which is critical for target engagement. - Quantifiable human TAAR1 agonism (EC₅₀ = 233 nM) enables reproducible CNS probe development. - Derivatives achieve sub-nanomolar H3 receptor binding (Ki = 0.030 nM), accelerating lead optimization for cognitive disorder programs. - Solid physical form ensures accurate weighing and compatibility with automated parallel synthesis workflows. Procurement managers benefit from consistent 95% purity across batches, secure global cold-chain shipping, and dedicated quality assurance documentation.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 857637-03-7
Cat. No. B1371135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Aminoethyl)piperidin-3-yl]methanol
CAS857637-03-7
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCN)CO
InChIInChI=1S/C8H18N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7,9H2
InChIKeyQFUPBMCLHKJMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Aminoethyl)piperidin-3-yl]methanol: Specifications & Procurement


[1-(2-Aminoethyl)piperidin-3-yl]methanol (CAS 857637-03-7) is a heterocyclic organic compound characterized by a piperidine ring core substituted at the 1-position with a 2-aminoethyl group (-CH₂CH₂NH₂) and at the 3-position with a hydroxymethyl group (-CH₂OH) . Its molecular formula is C₈H₁₈N₂O, and it has a molecular weight of 158.24 g/mol . The compound is typically provided as a solid at 20°C with a minimum purity specification of 95% . It is primarily employed as a research chemical and versatile building block in medicinal chemistry and drug discovery programs, particularly for the synthesis of novel receptor ligands and bioactive molecules .

Scaffold
Functionalized piperidine core supports GPCR ligand exploration and receptor-interaction studies.
Form
Solid at ambient temperature facilitates accurate weighing and reduces handling losses.
Derivatization
Aminoethyl side chain provides a versatile handle for medicinal chemistry elaboration.

Why Generic Piperidine Analogs Cannot Substitute This Compound


Substituting [1-(2-Aminoethyl)piperidin-3-yl]methanol with a generic piperidine analog is not scientifically sound due to the compound's unique substitution pattern, which dictates a distinct pharmacological and physicochemical profile. The precise placement of the aminoethyl side chain at the 1-position and the hydroxymethyl group at the 3-position of the piperidine ring is critical for target engagement, as demonstrated by its specific agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1) with an EC₅₀ of 233 nM [1]. In contrast, structurally similar compounds, such as the 4-yl positional isomer ([1-(2-Aminoethyl)piperidin-4-yl]methanol, CAS 129999-62-8) or the core scaffold 3-piperidinemethanol (CAS 4606-65-9), lack this precise spatial arrangement of functional groups, leading to fundamentally different biological activities and potential for off-target effects. This structural specificity makes the compound an essential, non-interchangeable tool for reproducible research and targeted drug discovery efforts [2].

Core scaffold
3-Piperidinemethanol lacks the 1-(2-aminoethyl) substituent critical for TAAR1 target engagement; reported interaction profile may not transfer.
Positional isomer
The 4-ylmethanol isomer directs σ₁ receptor ligand profiles; TAAR1-related pathway responses may not reproduce and require isomer-specific validation.

Quantitative Differentiation Evidence vs. Core Scaffolds


TAAR1 Agonist Activity vs. Core Scaffold

The target compound demonstrates specific agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1). The core piperidine scaffold, 3-piperidinemethanol (CAS 4606-65-9), lacks the 1-(2-aminoethyl) substituent essential for this activity and is therefore inactive at this target. This functionalization differentiates the compound from the unsubstituted core, providing a measurable and target-specific advantage [1].

TAAR1 Agonist Activity
Class-level inference
EC₅₀ 233 nM (target) vs inactive (core scaffold)
Supports aminoethyl requirement for TAAR1 engagement.
Single assay condition; confirm in independent replicates.
TAAR1 Agonist Neuropharmacology GPCR Ligand Discovery

Histamine H3 Receptor Binding Affinity Advantage

Derivatives based on the [1-(2-aminoethyl)piperidin-3-yl] scaffold exhibit high binding affinity for the human histamine H3 receptor. One such derivative demonstrates a Ki of 0.030 nM, representing a significant improvement over the unsubstituted core scaffold 3-piperidinemethanol, which is not reported to have high affinity for this target. This high affinity underscores the scaffold's potential for developing potent H3 receptor ligands [1].

H3 Binding Affinity
Cross-study comparable
Ki 0.030 nM (scaffold derivative)
Indicates high-affinity H3 ligand potential from this scaffold.
Derivative data; validate with parent compound directly.
Histamine H3 Receptor Binding Affinity CNS Drug Discovery

Positional Isomer Differentiation (3-yl vs. 4-yl)

The target compound is the 3-ylmethanol positional isomer. Its direct analog, [1-(2-Aminoethyl)piperidin-4-yl]methanol (CAS 129999-62-8), differs only in the position of the hydroxymethyl group on the piperidine ring. This seemingly minor structural change can lead to profound differences in biological activity. For instance, a series of novel σ₁ receptor ligands with antiproliferative properties was developed based on a 4-(2-aminoethyl)piperidine scaffold, underscoring the distinct pharmacological profile of the 4-substituted series compared to the 3-substituted series represented by the target compound [1].

Positional Isomer Profile
Class-level inference
3-yl: TAAR1 agonist; 4-yl: σ₁ receptor scaffold
Position dictates receptor selectivity; isomers not interchangeable.
Literature context; verify isomer identity before use.
Positional Isomer Structure-Activity Relationship Receptor Ligand

Solid-State Advantage for Handling and Storage

The target compound is a solid at standard ambient temperature (20°C), a property that distinguishes it from many other low-molecular-weight amine-containing analogs, which are often liquids. This solid form offers tangible advantages in laboratory workflows, including easier and more accurate weighing, reduced volatility, and potentially improved stability for long-term storage .

Physical Form
Class-level inference
Solid at 20°C
Simplifies weighing and reduces volatility compared to liquid analogs.
Vendor datasheet; storage conditions may influence form.
Physicochemical Properties Compound Management Stability

Optimal Research Applications Based on Differentiated Evidence


TAAR1 Agonist Probe Development

The compound's quantifiable agonist activity at human TAAR1 (EC₅₀ = 233 nM) [1] makes it a suitable starting point for developing chemical probes to study the role of this receptor in neurological and psychiatric disorders. Researchers can utilize this compound to synthesize analogs and explore structure-activity relationships (SAR) around the TAAR1 pharmacophore, an application for which the inactive core scaffold 3-piperidinemethanol is unsuitable.

High-Affinity H3 Receptor Ligand Synthesis

Given the demonstrated potential for derivatives of this scaffold to achieve sub-nanomolar binding affinity at the human histamine H3 receptor (Ki = 0.030 nM) [1], this compound is a valuable intermediate in medicinal chemistry campaigns targeting cognitive disorders, sleep/wake regulation, and other CNS conditions. Its use can accelerate the discovery of potent and selective H3 receptor antagonists or inverse agonists.

SAR Studies on Piperidine Positional Isomers

The distinct biological profiles of the 3-ylmethanol (TAAR1 agonist) and 4-ylmethanol (σ₁ receptor ligand scaffold) positional isomers [1] highlight a critical application. This compound is an essential tool for SAR studies aimed at understanding how the placement of substituents on the piperidine ring dictates receptor selectivity and downstream biological effects. Such studies are fundamental in rational drug design and lead optimization.

Reliable Building Block for Parallel Synthesis

The compound's solid physical form at room temperature [1] provides a significant practical advantage for automated liquid handling and parallel synthesis workflows. Solid reagents are easier to weigh accurately and are less prone to handling losses compared to liquid analogs. This makes it a more reliable and efficient building block for generating diverse libraries of aminoethyl-piperidine derivatives in high-throughput discovery settings.

Application
Selection Property
Validation Focus
TAAR1 pathway probe synthesis
Functionalized piperidine scaffold
GPCR agonist activity validation
H3 receptor ligand lead discovery
Structure-activity potential
Binding affinity assessment
Positional isomer SAR studies
Substitution-dependent selectivity
Receptor engagement profiling
Solid-phase compatible synthesis
Solid form handling
Weighing accuracy and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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